molecular formula C23H38N6O3 B2814783 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 900006-26-0

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2814783
CAS RN: 900006-26-0
M. Wt: 446.596
InChI Key: LBAOOPRSSNWNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H38N6O3 and its molecular weight is 446.596. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

An Orally Active Neurokinin-1 Receptor Antagonist - A study described the synthesis of a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. The compound exhibited solubility in water of >100 mg/mL, indicating its suitability for both intravenous and oral clinical administration (Harrison et al., 2001).

Synthesis of Triazine Derivatives

Synthesis of 1,3,5-Triazine Derivatives - Research on the synthesis of 1,3,5-triazine derivatives, which are structurally related to the query compound, involved interactions with morpholine and methylpiperazine. These compounds have potential applications in various fields due to their unique structural properties (Zhang Li-hu, 2014).

Anticancer Agents Targeting Topoisomerase I

11H-Isoquino[4,3-c]cinnolin-12-ones as Anticancer Agents - A study focused on the synthesis of novel topoisomerase I-targeting agents with potent cytotoxic activity. The research highlights the importance of substituents at specific positions for the activity and cytotoxicity of these compounds, providing insights into the design of anticancer drugs (Ruchelman et al., 2004).

Fluorescent Probes for Metal Ions and Amino Acids

Fluorescent Probes Based on Conjugated Polymers - Innovative polythiophene-based conjugated polymers were synthesized for the selective detection of Hg2+ and Cu2+ ions in aqueous solutions. These polymers serve as fluorescent probes, showcasing a method for sensitive and selective detection of specific ions, which is crucial for environmental monitoring and biochemical assays (Guo et al., 2014).

Antimicrobial Thiazolidinones

Synthesis and Evaluation of Thiazolidinones as Antimicrobial Agents - The study describes the synthesis of thiazolidinone derivatives with antimicrobial activity against a range of bacterial and fungal strains. This research offers insights into the development of new antimicrobial agents to combat resistant pathogens (Patel et al., 2012).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N6O3/c1-26(2)20-6-4-19(5-7-20)21(29-12-10-27(3)11-13-29)18-25-23(31)22(30)24-8-9-28-14-16-32-17-15-28/h4-7,21H,8-18H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOOPRSSNWNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

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